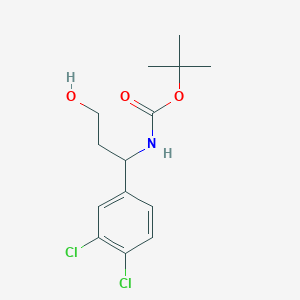![molecular formula C27H22N4O4S B13580109 (5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a pyrazole moiety, and a tetrahydropyridine ring, making it an interesting subject for chemical research and industrial applications.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole moiety can be reduced under specific conditions to form different derivatives.
Substitution: The tetrahydropyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparación Con Compuestos Similares
Similar compounds include other thiolane, pyrazole, and tetrahydropyridine derivatives. What sets 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid .
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride .
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1-methylurea .
These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications.
Propiedades
Fórmula molecular |
C27H22N4O4S |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(5E)-1-(1,1-dioxothiolan-3-yl)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C27H22N4O4S/c1-18-23(26(32)31(27(33)24(18)15-28)22-12-13-36(34,35)17-22)14-20-16-30(21-10-6-3-7-11-21)29-25(20)19-8-4-2-5-9-19/h2-11,14,16,22H,12-13,17H2,1H3/b23-14+ |
Clave InChI |
GIGGVSCJVXCAMW-OEAKJJBVSA-N |
SMILES isomérico |
CC\1=C(C(=O)N(C(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5CCS(=O)(=O)C5)C#N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5CCS(=O)(=O)C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
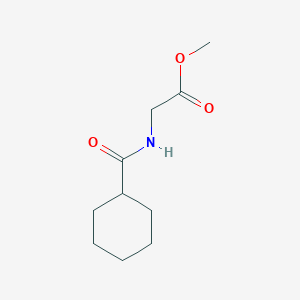

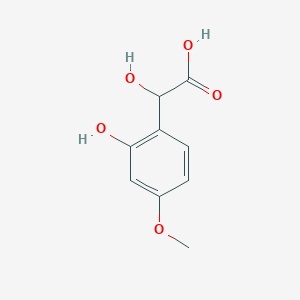
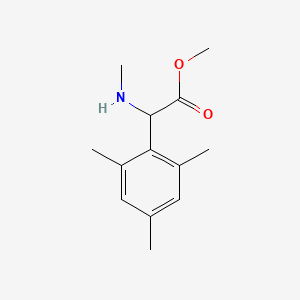
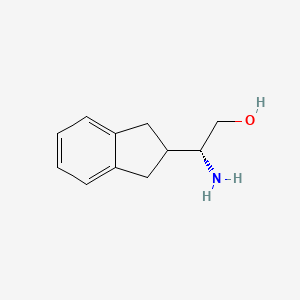
![tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
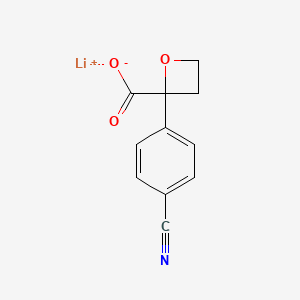
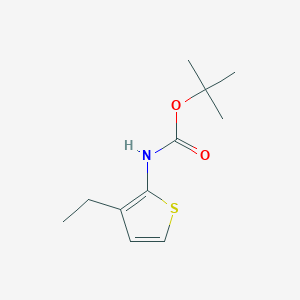
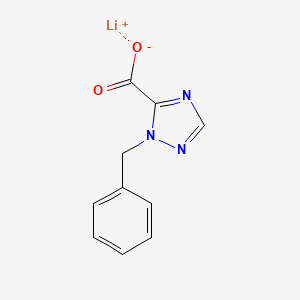
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)

![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
